N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride
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Overview
Description
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS and a molecular weight of 322.7 g/mol . It is also known by its IUPAC name, N-(3-bromobenzyl)tetrahydro-2H-thiopyran-4-amine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications.
Scientific Research Applications
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
The synthesis of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromobenzyl chloride with tetrahydro-2H-thiopyran-4-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride can be compared with other similar compounds, such as:
- N-(3-chlorophenyl)methyl]thian-4-amine hydrochloride
- N-(3-fluorophenyl)methyl]thian-4-amine hydrochloride
- N-(3-iodophenyl)methyl]thian-4-amine hydrochloride
These compounds share a similar core structure but differ in the halogen atom attached to the phenyl ring. The uniqueness of this compound lies in its specific reactivity and interaction with molecular targets, which can vary based on the halogen atom present .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]thian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBRBUOWRYKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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